
4-(Tributylstannyl)-3,5-bis(trimethylsilyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Tributylstannyl)-3,5-bis(trimethylsilyl)-1H-pyrazole is an organotin compound that features both tributylstannyl and trimethylsilyl groups These functional groups are known for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds and as protecting groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tributylstannyl)-3,5-bis(trimethylsilyl)-1H-pyrazole typically involves the reaction of a pyrazole derivative with tributylstannyl and trimethylsilyl reagents. One common method is the reaction of a pyrazole with tributylstannyl chloride and trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Tributylstannyl)-3,5-bis(trimethylsilyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The tributylstannyl group can be oxidized to form tin oxides.
Reduction: The compound can participate in reduction reactions, often facilitated by reagents like lithium aluminum hydride.
Substitution: The trimethylsilyl and tributylstannyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or ozone can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tributylstannyl group may yield tin oxides, while substitution reactions can introduce various functional groups into the pyrazole ring.
Applications De Recherche Scientifique
4-(Tributylstannyl)-3,5-bis(trimethylsilyl)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and as a protecting group for sensitive functional groups.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Its derivatives may have applications in drug development and as intermediates in the synthesis of medicinal compounds.
Industry: The compound can be used in the production of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 4-(Tributylstannyl)-3,5-bis(trimethylsilyl)-1H-pyrazole involves its ability to participate in radical reactions. The tributylstannyl group can generate radicals under appropriate conditions, which can then react with other molecules to form new bonds. This radical-based mechanism is useful in various synthetic applications, including polymerization and the formation of complex organic molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-3-(tributylstannyl)pyridine: This compound also features a tributylstannyl group and is used in similar synthetic applications.
Trimethylsilyl chloride: While not a direct analog, this compound contains a trimethylsilyl group and is widely used in organic synthesis.
Uniqueness
4-(Tributylstannyl)-3,5-bis(trimethylsilyl)-1H-pyrazole is unique due to the presence of both tributylstannyl and trimethylsilyl groups in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only one of these groups. Its ability to act as both a radical initiator and a protecting group makes it particularly valuable in complex organic synthesis.
Propriétés
Numéro CAS |
920984-18-5 |
|---|---|
Formule moléculaire |
C21H46N2Si2Sn |
Poids moléculaire |
501.5 g/mol |
Nom IUPAC |
trimethyl-(4-tributylstannyl-3-trimethylsilyl-1H-pyrazol-5-yl)silane |
InChI |
InChI=1S/C9H19N2Si2.3C4H9.Sn/c1-12(2,3)8-7-9(11-10-8)13(4,5)6;3*1-3-4-2;/h1-6H3,(H,10,11);3*1,3-4H2,2H3; |
Clé InChI |
HVNMGZWZFAIDIK-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C1=C(NN=C1[Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(E)-(2-methoxyphenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12622744.png)
![(3R,4'S)-3'-(2-phenylmethoxyphenyl)-4'-(thiophene-2-carbonyl)spiro[1H-indole-3,5'-4H-1,2-oxazole]-2-one](/img/structure/B12622749.png)
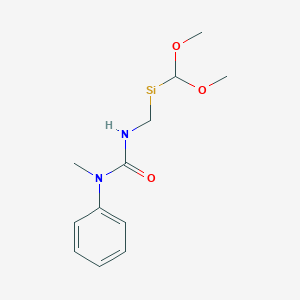
![N-[2-[4-(4-methylphenyl)-2-propan-2-yloxan-4-yl]ethyl]-N-(1-thiophen-2-ylethyl)acetamide](/img/structure/B12622756.png)
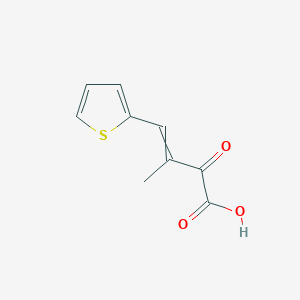
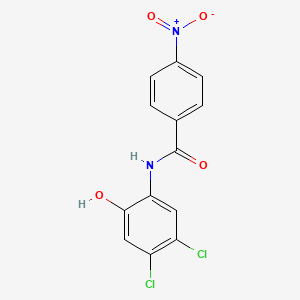
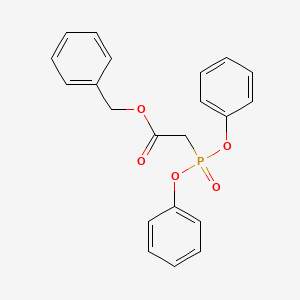
![3-[(3aR,6aS)-5-tert-butyl-5'-fluoro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid](/img/structure/B12622785.png)
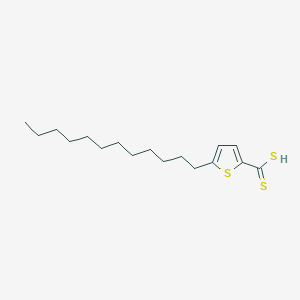
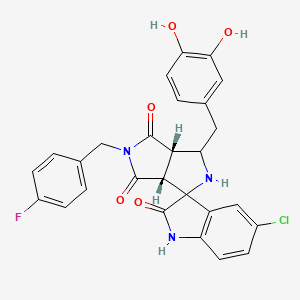

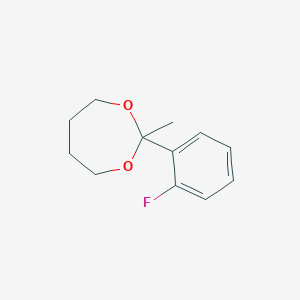
![3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-5-(4-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12622829.png)
![4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12622832.png)
